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3-(Fluoromethyl)morpholine

Cat. No.: B13592517
M. Wt: 119.14 g/mol
InChI Key: WRDJFLOJXLGDDU-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Chemistry for Modulating Molecular Properties

Fluorine, the most electronegative element, imparts unique properties to organic molecules when substituted for hydrogen. tandfonline.comsoci.org Its introduction can have a profound effect on a molecule's physicochemical and biological characteristics without significantly altering its size, as the van der Waals radius of fluorine is similar to that of hydrogen. tandfonline.com Key modulations include:

Metabolic Stability: Fluorine substitution at metabolically vulnerable positions can block oxidation, thereby enhancing the metabolic stability of a compound. tandfonline.combohrium.com

Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which in turn influences pharmacokinetic properties. soci.orgbohrium.com

Lipophilicity: While the effect can be context-dependent, fluorination, particularly on an aryl ring, often increases lipophilicity, which can affect membrane permeability and binding. bohrium.comacs.org

Binding Affinity: Fluorine can enhance binding affinity to target proteins through various interactions, including favorable electrostatic and hydrophobic contacts. tandfonline.combohrium.com

Conformational Control: A fluorine substituent can alter the preferred conformation of a molecule due to stereoelectronic effects, which can be crucial for optimal interaction with a biological target. bohrium.com

The predictable yet powerful influence of fluorine has made it a "magic element" in medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine. soci.org

The Morpholine (B109124) Ring System as a Versatile Scaffold in Synthetic Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal and synthetic chemistry. jchemrev.comdntb.gov.uanih.gov Its prevalence stems from several advantageous features:

Physicochemical Properties: The morpholine moiety often improves the pharmacokinetic profile of a molecule. nih.govacs.orgnih.gov The presence of the weakly basic nitrogen (pKa of morpholine is ~8.4) can enhance aqueous solubility and the potential for brain permeability. acs.org

Synthetic Accessibility: The morpholine ring is a readily accessible building block that can be easily introduced as an amine reagent or constructed through various established synthetic methodologies. nih.govnih.gov

Biological Activity: The scaffold itself is a component of numerous bioactive molecules and approved drugs, contributing to a wide spectrum of pharmacological activities. jchemrev.comdntb.gov.uaresearchgate.net It can act as an interacting element with biological targets, a scaffold to orient other functional groups, or a modulator of pharmacokinetic properties. acs.org

Overview of Fluorinated Morpholine Derivatives in Contemporary Chemical Literature

The combination of fluorine's unique properties with the versatile morpholine scaffold has led to the development of a significant number of fluorinated morpholine derivatives. researchgate.netontosight.ai These compounds are of high interest in drug discovery and materials science. mdpi.com For example, the introduction of fluorinated groups like trifluoromethyl (CF3) onto the morpholine ring or on substituents attached to it is a common strategy. researchgate.netmdpi.com Research has demonstrated that such modifications can significantly enhance biological potency and selectivity. mdpi.com The synthesis of these derivatives often involves stereoselective methods to control the spatial arrangement of the substituents on the morpholine ring. researchgate.net

Scope and Objectives of Academic Research Pertaining to 3-(Fluoromethyl)morpholine

Academic research concerning the specific compound this compound focuses on its potential as a novel building block for the synthesis of more complex molecules. enaminestore.comenaminestore.com The primary objectives include:

Developing efficient and stereoselective synthetic routes to access the molecule.

Characterizing its structural, physicochemical, and conformational properties.

Exploring its reactivity, particularly at the morpholine nitrogen, to create libraries of N-substituted derivatives.

Investigating the utility of these derivatives as components in the design of new functional materials and potential therapeutic agents.

The strategic placement of a fluoromethyl group at the C3 position introduces a chiral center and a functional group known to influence molecular properties, making this compound a valuable synthon for creating novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10FNO B13592517 3-(Fluoromethyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

3-(fluoromethyl)morpholine

InChI

InChI=1S/C5H10FNO/c6-3-5-4-8-2-1-7-5/h5,7H,1-4H2

InChI Key

WRDJFLOJXLGDDU-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)CF

Origin of Product

United States

Synthetic Methodologies for 3 Fluoromethyl Morpholine

Strategies for Incorporating the Fluoromethyl Moiety

The introduction of the monofluoromethyl (-CH2F) group is a significant challenge in organofluorine chemistry due to the unique reactivity and potential instability of fluoromethylating agents. nih.gov Methodologies are generally classified as nucleophilic, electrophilic, or radical, depending on the nature of the fluoromethyl species utilized.

Nucleophilic fluoromethylation involves the reaction of a fluoromethyl anion equivalent with a suitable electrophile. The generation and use of reagents like fluoromethyllithium (LiCH2F) are complicated by their extreme instability, as they readily undergo α-elimination to form lithium fluoride (B91410) and carbene. researchgate.netunito.it

Recent advancements have focused on the in situ generation of these "fleeting" carbenoids under precisely controlled conditions, allowing for their immediate trapping by an electrophile. researchgate.net A prominent strategy involves the treatment of fluoroiodomethane (B1339756) (ICH2F) with an organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures. unito.it The resulting LiCH2F can then react with various electrophiles, including aldehydes, ketones, and imines. researchgate.netunito.it For the synthesis of a 3-(fluoromethyl)morpholine precursor, a potential route would involve the reaction of LiCH2F with an appropriately protected morpholine-3-carbaldehyde (B3193980) or a related imine derivative. The versatility of this approach is demonstrated by its application to a wide range of electrophiles, yielding valuable fluoro alcohols and fluoro amines. researchgate.netunito.it

Table 1: Examples of Nucleophilic Fluoromethylation using LiCH2F This table showcases the general applicability of the LiCH2F reagent to various electrophiles, which could be adapted for precursors to this compound.

ElectrophileReagent SystemProduct TypeYieldReference
BenzaldehydeICH2F, n-BuLiFluoro alcohol85% unito.it
CyclohexanoneICH2F, n-BuLiFluoro alcohol80% unito.it
N-benzylidenemethanamineICH2F, n-BuLiFluoro amine75% researchgate.net
Piperidin-4-oneICH2F, n-BuLiFluoro amino alcoholQuantitative researchgate.net

Electrophilic fluoromethylation involves the transfer of a fluoromethyl cation equivalent (CH2F+) to a nucleophile. Unlike the highly reactive trifluoromethylating agents, electrophilic monofluoromethylating reagents have been historically less developed but are gaining prominence. nih.govcas.cn

A common and cost-effective reagent for this purpose is chlorofluoromethane (B1204246) (CH2ClF). cas.cn It can effectively fluoromethylate a variety of O-, S-, and N-nucleophiles, typically in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). cas.cn This method could be applied to the N-alkylation of a pre-formed morpholine (B109124) ring or the O- or N-alkylation of an acyclic precursor prior to cyclization. The reaction is believed to proceed through a standard SN2 mechanism. cas.cn

More advanced reagents include monofluoromethyl-substituted sulfonium (B1226848) ylides and salts. nih.govresearchgate.net For instance, S-(monofluoromethyl)sulfonium ylides have been shown to be effective for the electrophilic fluoromethylation of alcohols. nih.gov These bench-stable reagents offer an advantage over gaseous CH2ClF. researchgate.net

Table 2: Electrophilic Fluoromethylation with CH2ClF This table illustrates the reaction of CH2ClF with various nucleophiles, a strategy applicable to morpholine precursors.

NucleophileReagent SystemProductYieldReference
PhenolCH2ClF, NaH, DMFFluoromethyl phenyl ether86% cas.cn
ThiophenolCH2ClF, NaH, DMFFluoromethyl phenyl sulfide92% cas.cn
AnilineCH2ClF, NaH, DMFN-(fluoromethyl)aniline78% cas.cn
IndoleCH2ClF, NaH, DMF1-(fluoromethyl)-1H-indole95% cas.cn

Radical fluoromethylation provides a powerful method for forming C-C bonds under mild conditions. nih.gov A state-of-the-art approach involves the generation of the fluoromethyl radical (•CH2F) from commercially available fluoroiodomethane (ICH2F) via halogen atom transfer (XAT). nih.govrsc.org This process can be initiated by visible light in the presence of a silane (B1218182), such as tris(trimethylsilyl)silane, which acts as both a hydrogen and halogen atom transfer agent. nih.govrsc.org

A particularly relevant application for the synthesis of this compound is the three-component reaction involving an amine, an aldehyde, and fluoroiodomethane. nih.gov In this process, the amine and aldehyde combine in situ to form an iminium ion. The photogenerated fluoromethyl radical adds to the iminium ion, and the resulting α-amino radical is then quenched by the silane to yield the α-fluoromethyl amine product. nih.govresearchgate.net By selecting ethanolamine (B43304) or a derivative as the amine component, this method could directly generate an acyclic precursor for subsequent cyclization into the morpholine ring. The strategy is notable for its broad substrate scope and excellent functional group tolerance. nih.govrsc.org

Table 3: Radical Hydrofluoromethylation of Iminium Ions This table demonstrates a multicomponent strategy to generate α-fluoromethyl amines, which are direct precursors for this compound synthesis.

Construction of the Morpholine Ring System

An alternative synthetic paradigm involves constructing the morpholine heterocycle from precursors that already contain the crucial fluoromethyl group. These methods often rely on intramolecular cyclization of a suitable acyclic molecule or the transformation of another heterocyclic ring.

The most common method for synthesizing morpholines involves the cyclization of N-substituted diethanolamine (B148213) derivatives. researchgate.net For the synthesis of this compound, the key acyclic precursor would be 2-((2-fluoro-1-hydroxyethyl)amino)ethan-1-ol . This precursor can be prepared, for example, by the ring-opening of 2-(fluoromethyl)oxirane with ethanolamine.

Once the acyclic precursor is obtained, cyclization can be achieved through several established methods. A classical approach is acid-catalyzed dehydration, often using strong acids like sulfuric acid at elevated temperatures. Another widely used method is the Mitsunobu reaction, which involves treating the diol with a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to promote intramolecular O-alkylation under mild conditions. Alternatively, the hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, followed by base-induced intramolecular cyclization to form the morpholine ring. researchgate.net

The construction of the morpholine ring can also be accomplished by the ring-opening of smaller, strained heterocycles like epoxides and aziridines, followed by an intramolecular cyclization step. researchgate.net This strategy offers a high degree of stereochemical control.

From Epoxides: The synthesis can commence with a fluoromethyl-substituted epoxide, namely 2-(fluoromethyl)oxirane . This epoxide is a versatile starting material. Its reaction with a suitable nucleophile like ethanolamine leads to the regioselective opening of the epoxide ring to form the acyclic diol precursor 2-((2-fluoro-1-hydroxyethyl)amino)ethan-1-ol, as mentioned previously. pjps.pk This intermediate can then be cyclized to afford this compound. This two-step sequence (ring-opening followed by cyclization) is a robust and frequently employed strategy for substituted morpholine synthesis. researchgate.net

From Aziridines: Similarly, a fluoromethyl-substituted aziridine (B145994) can serve as a key building block. The synthesis could start from 2-(fluoromethyl)aziridine . The ring-opening of this N-unsubstituted aziridine with a reagent like 2-bromoethanol (B42945) would yield an N-(2-bromoethyl) intermediate, which could then cyclize under basic conditions. A more direct approach involves the reaction of an N-activated aziridine, such as N-tosyl-2-(fluoromethyl)aziridine, with an oxygen nucleophile. Research on related trifluoromethyl-substituted aziridines has demonstrated that nucleophile-directed transformations can selectively yield various heterocycles, including morpholines, showcasing the potential of this synthetic route. nih.govresearchgate.netclockss.org The ring-opening of an aziridine with an external nucleophile followed by cyclization is a well-documented pathway to morpholine derivatives. researchgate.netclockss.org

Multi-component Reactions for Morpholine Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. tcichemicals.comresearchgate.net This approach is valued for its high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity, making it an attractive method for constructing heterocyclic scaffolds like morpholines. tcichemicals.comresearchgate.net

Several MCR strategies have been developed for the synthesis of highly substituted morpholines. One notable example is the copper-catalyzed three-component reaction involving amino alcohols, aldehydes, and diazomalonates. nih.gov This method allows for the one-step synthesis of unprotected, highly substituted morpholines. nih.gov While this specific reaction yields morpholines with substitution at the C-2, C-5, and C-6 positions, the principles of MCRs can be adapted for the synthesis of 3-substituted morpholines. For instance, a three-component coupling of an amino alcohol, glyoxal, and a suitable boronic acid derivative can construct the morpholine core in a single step. google.com Another approach involves the Ugi four-component reaction, which combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide, a versatile intermediate for further cyclization into heterocyclic structures. beilstein-journals.org

The key advantage of MCRs is their convergence and efficiency, often reducing the number of synthetic and purification steps compared to traditional linear syntheses. researchgate.net However, controlling the stereochemistry in MCRs can be challenging, and products are often generated as racemic or diastereomeric mixtures, which may require subsequent resolution or chiral separation. nih.gov

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis aims to produce the desired stereoisomer in high excess. chiralpedia.com Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and enantioselective routes starting from chiral precursors.

Chiral Auxiliary-Based Methods

Chiral auxiliary-based synthesis is a classical and reliable strategy for inducing stereoselectivity. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into an achiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. bath.ac.uk

For the synthesis of 3-substituted morpholines, a chiral auxiliary can be attached to the morpholine nitrogen. google.comresearchgate.net For example, Evans-type oxazolidinone auxiliaries have been successfully used in the asymmetric synthesis of various compounds. bath.ac.uk In the context of morpholine synthesis, an N-acylated chiral auxiliary would direct the stereoselective addition of a fluoromethyl-equivalent nucleophile or the reduction of a ketone at the C-3 position. The Williams chiral auxiliary is another prominent example used for creating C-substituted morpholines. researchgate.net

A significant drawback of this methodology is that the chiral auxiliary is often destroyed during its removal, which can make the process expensive and less atom-economical, particularly for large-scale synthesis. google.com However, the development of recyclable, polymer-supported chiral auxiliaries aims to mitigate these issues. bath.ac.uk

Asymmetric Catalysis in Fluoromorpholine Synthesis

Asymmetric catalysis is a powerful and elegant approach for the enantioselective synthesis of chiral molecules. chiralpedia.comfrontiersin.org It utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This method is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. chiralpedia.com

For the synthesis of chiral fluoromorpholines, transition-metal catalysis is a prominent strategy. frontiersin.org An efficient catalytic approach for 3-substituted morpholines involves a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. acs.org This process can start from ether-containing aminoalkyne substrates, which first undergo cyclization to form a cyclic imine. This imine is then reduced enantioselectively using a chiral ruthenium catalyst, such as RuCl(S,S)-Ts-DPEN, to yield the chiral morpholine with high enantiomeric excess (>95% ee). acs.orgresearchgate.net

Copper-catalyzed reactions have also been developed for the stereoselective synthesis of morpholines. For example, a copper(II)-promoted oxyamination of alkenes can produce 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov The development of chiral Frustrated Lewis Pairs (FLPs) represents a newer, metal-free approach to asymmetric catalysis that has been applied to a broad range of reactions, including hydrogenations. rsc.org These catalytic systems are at the forefront of modern chemistry for creating enantiopure molecules with high selectivity. frontiersin.orgrsc.org

Enantioselective Routes to 3-Substituted Morpholines

Several enantioselective routes have been established to access 3-substituted morpholines, often starting from readily available chiral building blocks or employing stereoselective transformations.

One effective strategy involves the SN2-type ring-opening of activated chiral aziridines with haloalcohols. researchgate.net This reaction is highly regio- and stereoselective. The resulting haloalkoxy amine intermediate undergoes a subsequent base-mediated intramolecular cyclization to furnish the chiral morpholine, preserving the stereochemistry of the initial aziridine. researchgate.net

Another powerful method is the crystallization-induced diastereoselective transformation. nih.gov In this process, a reaction that produces a mixture of diastereomers is coupled with the selective crystallization of one diastereomer from the reaction mixture. This equilibrium shift drives the conversion of the other diastereomers into the desired, less soluble one, resulting in a high yield of a single stereoisomer. This technique was successfully applied in the synthesis of Aprepitant, a drug containing a complex morpholine core. nih.gov

Furthermore, the catalytic asymmetric hydrogenation of unsaturated morpholine precursors using chiral rhodium complexes, particularly with electron-rich bisphosphine ligands like DuPhos, provides an effective route to enantiomerically pure substituted morpholines. smolecule.com These diverse enantioselective strategies provide a robust toolkit for the synthesis of specific stereoisomers of this compound.

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of a synthetic route is a critical process aimed at maximizing product yield and selectivity while ensuring the process is efficient, cost-effective, and scalable. This involves systematically varying reaction parameters such as temperature, solvent, catalyst loading, and reaction time. fairlystable.org

For the synthesis of this compound, key optimization points would include:

Catalyst and Ligand Screening: In asymmetric catalysis, the choice of metal (e.g., Ruthenium, Rhodium, Copper) and the chiral ligand is paramount. acs.orgnih.govsmolecule.com Minor changes in the ligand structure can have a profound impact on enantioselectivity.

Solvent Effects: The polarity and coordinating ability of the solvent can influence reaction rates and selectivities. For instance, polar aprotic solvents like DMF or DMSO are often used in nucleophilic substitution reactions.

Temperature and Concentration: These parameters are crucial for controlling the reaction kinetics. Lower temperatures are often required in stereoselective reactions to enhance selectivity by minimizing side reactions or racemization pathways. researchgate.net

Base/Acid Selection: The choice and stoichiometry of a base or acid catalyst can be critical, particularly in steps involving deprotonation or ring closure. For example, excess base was found to cause epimerization in one chiral auxiliary-based method. bath.ac.uk

Modern approaches to optimization may employ high-throughput screening or computational modeling to predict optimal conditions. fairlystable.orgrug.nl The use of continuous flow chemistry is also gaining traction, as it allows for precise control over reaction parameters, leading to improved efficiency and safety. frontiersin.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of a synthetic strategy for this compound depends on several factors, including the desired scale, required stereochemical purity, and economic constraints. Each of the discussed methodologies offers a unique set of advantages and disadvantages.

Methodology Stereo-control Typical Yields Atom Economy Key Advantages Key Disadvantages
Multi-component Reactions (MCRs) Generally low to moderate; often produces mixtures. nih.govModerate to HighHighHigh convergence; procedural simplicity; rapid library generation. tcichemicals.comresearchgate.netDifficult to control stereoselectivity; may require subsequent resolution. nih.gov
Chiral Auxiliary-Based Methods Excellent; highly predictable diastereoselectivity. bath.ac.ukGood to ExcellentLow to ModerateReliable and well-established for high stereopurity. bath.ac.ukresearchgate.netRequires additional steps for auxiliary attachment/removal; auxiliary can be expensive and is often destroyed. google.com
Asymmetric Catalysis Very Good to Excellent (>95% ee is common). acs.orgGood to ExcellentHighHighly efficient (low catalyst loading); excellent enantioselectivity; suitable for large-scale synthesis. frontiersin.orgacs.orgCatalyst development can be complex and expensive; sensitive to reaction conditions.
Enantioselective Routes (e.g., from aziridines) Excellent; preserves stereochemistry of starting material. researchgate.netGoodModerateHigh stereoselectivity; utilizes readily available chiral precursors. researchgate.netThe synthesis of the chiral starting material can be multi-stepped.

Analysis Summary:

Multi-component Reactions are ideal for discovery chemistry where rapid access to a diverse range of compounds is more important than stereochemical purity.

Chiral Auxiliary-Based Methods offer a robust and reliable path to high enantiopurity, making them suitable for smaller-scale synthesis where the cost of the auxiliary is not prohibitive.

Asymmetric Catalysis represents the most sophisticated and efficient approach for large-scale, enantioselective synthesis. The high turnover number of the catalyst makes it economically and environmentally favorable, despite the initial investment in catalyst development. chiralpedia.comacs.org

Enantioselective Routes starting from chiral building blocks provide a direct and effective way to obtain a specific enantiomer, provided the starting material is readily accessible.

Ultimately, the optimal pathway for synthesizing enantiopure this compound on an industrial scale would likely involve an asymmetric catalytic step, such as the asymmetric hydrogenation of an imine or enamine intermediate.

Chemical Reactivity and Mechanistic Investigations of 3 Fluoromethyl Morpholine

Reactivity of the Fluoromethyl Group

The monofluoromethyl group (-CH2F) is generally considered a stable moiety due to the high bond dissociation energy of the carbon-fluorine (C-F) bond. This stability makes transformations involving the cleavage of the C-F bond challenging. Recent reviews highlight that while methods for trifluoromethylation and difluoromethylation are extensive, selective monofluoromethylation is a less studied area of fluoroalkylation. mdpi.com

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the fluorine atom in the 3-(fluoromethyl)morpholine is an uncommon and synthetically difficult reaction. The C-F bond is the strongest single bond in organic chemistry, making the fluoride (B91410) ion a poor leaving group. cas.cn Consequently, there is limited literature describing direct SN2-type displacement of fluoride from simple monofluorinated aliphatic groups.

However, the -CH2F unit can be introduced onto molecules by using reagents where it acts as an electrophile. For instance, fluoroiodomethane (B1339756) (ICH2F) is a commercially available and effective electrophilic source for transferring the monofluoromethyl group to various heteroatom-centered nucleophiles, such as alcohols, thiols, and amines, under mild basic conditions. acs.org While this demonstrates the electrophilic nature of the carbon in a fluoromethylating agent, it also underscores the difficulty of the reverse reaction where fluoride would act as a leaving group on a substrate like this compound.

Defluorination and Fluorine-Exchange Processes

Defluorination, the cleavage of a C-F bond, of monofluorinated aliphatic compounds is a significant challenge. In biological systems, microorganisms can achieve defluorination through various enzymatic pathways, including reductive, hydrolytic, and oxidative mechanisms. mdpi.com

Hydrolytic defluorination involves a nucleophilic substitution where a hydroxide (B78521) ion attacks the carbon center, displacing the fluorine. This pathway is generally limited to compounds where the C-F bond is activated, such as in fluoroacetate. mdpi.com

Oxidative defluorination , often mediated by cytochrome P450 enzymes, can occur at a carbon adjacent to the fluorine-bearing carbon, leading to an unstable intermediate that eliminates fluoride. nih.govresearchgate.net

Reductive defluorination occurs under anaerobic conditions and involves the substitution of fluorine with hydrogen via electron transfer. mdpi.com

Transformation into Other Fluorinated Moieties (e.g., Difluoromethyl, Trifluoromethyl)

The direct transformation of a monofluoromethyl group (-CH2F) into a difluoromethyl (-CHF2) or trifluoromethyl (-CF3) group via sequential fluorination is an exceptionally challenging and rarely documented process in synthetic chemistry. Such a transformation would require the cleavage of strong C-H bonds and the formation of additional C-F bonds on an already deactivated carbon atom.

The more common and established approach is the direct introduction of these moieties using specific fluoroalkylating reagents. researchgate.net For example, the synthesis of 3-(trifluoromethyl)morpholine (B2472880) has been achieved using precursors like 2-(trifluoromethyl)oxirane, not by fluorination of this compound. researchgate.net The field of organofluorine chemistry has developed a vast toolbox of reagents for direct difluoromethylation and trifluoromethylation of various substrates, which is the preferred strategy over attempting to sequentially fluorinate a monofluoromethyl group. beilstein-journals.orgrsc.org A review of synthetic methods for creating N-CF3 heterocycles shows that these are typically assembled from N-CF3 containing building blocks or through specific fluorination reactions like oxidative desulfurization-fluorination, rather than by building up from a -CH2F group. mdpi.com

Reactivity of the Morpholine (B109124) Nitrogen Atom

The nitrogen atom in the this compound ring behaves as a typical secondary amine, possessing a lone pair of electrons that renders it both basic and nucleophilic. smolecule.com It readily participates in reactions such as N-alkylation and N-acylation to form a wide array of N-substituted derivatives.

N-Alkylation and N-Acylation Reactions

As a secondary amine, the morpholine nitrogen can be readily alkylated or acylated under standard conditions.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, typically by reacting the amine with an alkyl halide or through reductive amination with an aldehyde or ketone. These reactions are fundamental in the synthesis of more complex morpholine-containing structures. For example, the nitrogen atom of a complex morpholine derivative was alkylated using 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole in the presence of a reducing agent, sodium triacetoxyborohydride, to yield the desired N-substituted product. google.com

N-Acylation: This involves the reaction of the morpholine nitrogen with an acylating agent such as an acid chloride, anhydride, or carboxylic acid (with a coupling agent) to form an amide. This is a common strategy for creating derivatives in medicinal chemistry. arkat-usa.orgcas.cz For example, N-acyl-morpholine-4-carbothioamides have been synthesized, demonstrating the nucleophilicity of the morpholine nitrogen towards acylating agents. researchgate.net The use of morpholine amides in subsequent reactions is also a well-established synthetic procedure. researchgate.net

Formation of N-Substituted Derivatives

The nucleophilic character of the morpholine nitrogen allows for the synthesis of a diverse range of N-substituted derivatives, which is a key strategy in the development of pharmacologically active compounds. Various substituents can be introduced onto the nitrogen atom to modulate the molecule's properties.

For instance, N-aryl derivatives can be formed, and complex benzamides have been synthesized by coupling a morpholine-containing fragment with substituted benzoyl chlorides. mdpi.com Similarly, a variety of N-substituted pyrazole (B372694) derivatives containing a morpholine moiety have been prepared, although in some cases, the morpholine substitution eliminated the desired biological activity. nih.gov The synthesis of Mannich bases is another route to N-substituted morpholines, where the morpholine, an aldehyde (like formaldehyde), and an active hydrogen-containing compound react to form N-methyl-linked derivatives. researchgate.net

The following table summarizes examples of reactions demonstrating the formation of N-substituted morpholine derivatives, illustrating the general reactivity applicable to this compound.

Derivative Type Reactants Reagents and Conditions Product Reference
N-Alkyl (Reductive Amination)2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-3-(S)-(4-fluorophenyl)morpholine + 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazoleSodium triacetoxyborohydride, Toluene/DMF, 25°C2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)-morpholine google.com
N-Acyl (Amide formation)7-amino-1,2,3,4-tetrahydroquinoline + Morpholine-4-carbonyl chlorideEt3N, DCM, 0°C to rt7-amino-1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline mdpi.com
N-Acyl (Amide formation)N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amine + 3-fluoro-5-(trifluoromethyl)benzoyl chloride-3-Fluoro-N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide mdpi.com
N-Alkyl (Mannich Reaction)3-Heteroaryl substituted-1H-indazole + MorpholineFormaldehyde (35%), Methanol, rt1-Morpholin-4-yl methyl-3-(1-morpholin-4-yl methyl-1H-indol-3-yl)-1H-indazole researchgate.net
N-AcylPyrimidine derivative + Morpholine-1-carboxamide-N-(4-(2-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pyrimidin-4-yl)phenyl)morpholine-1-carboxamide rroij.com

Metal-Catalyzed Coupling Reactions at Nitrogen

The nitrogen atom of the morpholine ring is a key site for synthetic modification, most notably through metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Ullmann coupling are premier methods for the N-arylation of amines, and morpholine is a frequently employed substrate in these transformations. fishersci.itorganic-chemistry.orgacs.org These reactions typically involve the coupling of an amine with an aryl halide or sulfonate, catalyzed by palladium or copper complexes, respectively. fishersci.itorganic-chemistry.org

For this compound, the reactivity in these coupling reactions is modulated by the electronic influence of the fluoromethyl group. The ether oxygen and the fluoromethyl substituent both withdraw electron density from the nitrogen atom, rendering it less nucleophilic and less basic than structurally similar secondary amines like piperidine. wikipedia.org This reduced nucleophilicity can necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts) to achieve efficient coupling compared to unsubstituted morpholine.

The Buchwald-Hartwig amination, catalyzed by palladium, is highly versatile, allowing the coupling of a wide array of amines with various aryl and heteroaryl halides or triflates. fishersci.itacs.org The success of the reaction heavily relies on the choice of phosphine (B1218219) ligand, which plays a crucial role in the stability and activity of the palladium catalyst. rsc.org For less nucleophilic amines like this compound, bulky and electron-rich biarylphosphine ligands are often required to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.

The Ullmann reaction, a copper-catalyzed N-arylation, represents an older but still valuable method, particularly for certain substrates. organic-chemistry.orgecust.edu.cn Modern protocols often utilize ligands to solubilize the copper catalyst and accelerate the reaction, allowing for milder conditions. thieme-connect.deresearchgate.netresearchgate.net

Table 1: Representative Conditions for Metal-Catalyzed N-Arylation of Morpholine
Reaction TypeAryl Halide/SulfonateCatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
Buchwald-Hartwig4-BromotoluenePd(I) DimerJohnPhos (L1)NaOtBu1,4-Dioxane80-100>95 rsc.org
Buchwald-Hartwig4-Toluenyl tosylatePd(OAc)₂/IPr·HClIPr (NHC)K₃PO₄t-AmOH12094 acs.org
Buchwald-Hartwig4-Chlorophenyl tosylatePd(OAc)₂/IPr·HClIPr (NHC)K₃PO₄t-AmOH12085 acs.org
Ullmann-type3-ChloropyridineCuIL5 LigandCs₂CO₃DMF11085 nih.gov
Ullmann-typeAryl IodideCuITartramideNaOHDMSORT70-98 researchgate.net

Reactivity of the Morpholine Ring Carbon Atoms

Electrophilic Substitution at Ring Carbons

Direct electrophilic substitution at the sp³-hybridized carbon atoms of the morpholine ring is not a characteristic reaction pathway. The carbon atoms within the saturated heterocyclic ring lack sufficient electron density to be considered nucleophilic, especially in comparison to the lone pair on the nitrogen atom. wikipedia.org The presence of the electronegative oxygen atom further deactivates the adjacent C-2 and C-6 carbons towards electrophilic attack. wikipedia.orgfrontiersin.org Consequently, reactions with electrophiles almost exclusively occur at the nitrogen atom. While electrophilic aromatic substitution is a cornerstone reaction for aryl groups that may be attached to the morpholine nitrogen, the saturated core itself does not typically undergo such transformations. evitachem.comlkouniv.ac.in

Ring-Opening and Ring-Contraction Reactions

While the morpholine ring is generally stable, it can undergo ring-opening reactions under specific conditions, typically requiring activation of the nitrogen atom to transform the amino group into a better leaving group. nih.gov The von Braun reaction, which employs cyanogen (B1215507) bromide (CNBr), is a classic method for the ring-opening of cyclic amines. nih.gov More modern methods include reactions with difluorocarbene, which can react with tertiary amines to form an ylide intermediate that subsequently fragments to cleave a C-N bond, yielding a ring-opened product. nih.gov For a substrate like this compound, cleavage would be expected to occur at either the C2-N or C6-N bond.

Ring-contraction reactions are also known for related heterocyclic systems. For example, studies have shown that 3-hydroxy-3-(trifluoromethyl)piperidines can undergo a ring contraction to form 2-substituted 2-(trifluoromethyl)pyrrolidines. nih.gov This transformation proceeds through an aziridinium (B1262131) intermediate, which directs the rearrangement. nih.gov A similar pathway could be envisioned for a suitably functionalized this compound derivative, potentially leading to a substituted N-(fluoroethyl)oxazolidine, although specific examples are not documented.

Functionalization of Adjacent Positions

Functionalization of the carbon atoms adjacent (alpha) to the ring nitrogen (the C-2 and C-6 positions) is a synthetically valuable transformation. This is typically achieved through oxidative methods that generate a reactive intermediate at the α-carbon. Cross-dehydrogenative coupling (CDC) reactions, for instance, allow for the formation of a C-C or C-N bond by removing a hydrogen atom from both coupling partners. mdpi.com

For morpholine derivatives, particularly N-aryl or N-acyl morpholin-2-ones, copper-catalyzed oxidative coupling with nucleophiles like imides can occur at the C-3 position (alpha to the nitrogen). mdpi.com The proposed mechanism involves the formation of an iminium ion or a radical intermediate at the α-carbon, which is then trapped by the nucleophile. mdpi.com Similar strategies involving radical-mediated C-H functionalization could be applied to this compound to introduce substituents at the C-2 and C-5 positions, leveraging the ability of the nitrogen atom to stabilize an adjacent radical or cationic center. acs.org

Elucidation of Reaction Mechanisms

Kinetic Studies of Key Transformations

Detailed mechanistic and kinetic studies provide crucial insights into the factors governing the efficiency and selectivity of chemical reactions. For the metal-catalyzed N-arylation reactions pertinent to this compound, kinetic analyses have been performed on model systems using morpholine itself.

For the palladium-catalyzed Buchwald-Hartwig amination, mechanistic investigations often focus on the complex interplay between the catalyst, ligand, base, and substrates. Kinetic studies on the N-arylation of amino acid esters, another class of chiral amines, have shown that the choice of ligand and precatalyst is critical for achieving mild reaction conditions and, importantly, for minimizing the rate of racemization of the chiral starting material, which can compete with the desired coupling reaction. acs.org These findings underscore the importance of understanding the kinetics of both the productive catalytic cycle and potential side reactions. While specific kinetic data for this compound are not available, these studies on related systems provide a foundational understanding of the key kinetic parameters.

Table 2: Summary of Kinetic Findings for Related N-Arylation Reactions
Reaction TypeReactantsKey Kinetic FindingImplicationReference
Ullmann Coupling3-Chloropyridine + MorpholineFirst-order in [ArCl] and [Cu-catalyst]; zero-order in [Morpholine].Oxidative addition is at least partially rate-limiting. nih.gov
Ullmann CouplingAryl Iodide + Primary/Secondary AminesReaction progress kinetic analysis (RPKA) used to optimize ligand structure and identify catalyst instability pathways.Kinetic insights guide the development of more robust and efficient catalyst systems. researchgate.net
Buchwald-Hartwig AminationAryl Triflates + Amino Acid EstersRate of desired N-arylation is competitive with base-mediated racemization of the amino ester starting material.Mild conditions and highly active catalysts (e.g., t-BuBrettPhos Pd G3) are required to outpace racemization. acs.org
Hydrogenation (Synthesis of Phenylmorpholine)Grignard AdductUnusual stepwise kinetics observed where debenzylation completes before imine reduction begins under hydrogen-starved conditions.Reaction pathways can be controlled by modulating reagent/catalyst availability. researchgate.net

Isotopic Labeling Experiments

Detailed isotopic labeling studies specifically targeting this compound have not been reported in the available scientific literature. However, isotopic labeling is a powerful technique used to elucidate reaction mechanisms, and its application to similar structures provides a framework for potential future investigations of this compound.

In broader contexts, isotopic labeling, often utilizing deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is employed to trace the fate of atoms throughout a chemical transformation. researchgate.netnih.govnih.gov For instance, in studies of related heterocyclic compounds, deuterium labeling has been instrumental in understanding hydrogenation kinetics and the potential for side reactions such as defluorination. researchgate.net The incorporation of deuterium at specific positions can help to distinguish between different mechanistic pathways by analyzing the isotopic distribution in the products and intermediates using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netacs.org

For this compound, a hypothetical isotopic labeling experiment to investigate its metabolic pathways or reaction mechanisms could involve the synthesis of deuterated analogs. For example, labeling the fluoromethyl group (e.g., 3-(Fluoromethyl-d₂)-morpholine) could provide insights into reactions involving C-H bond activation at that position. Similarly, labeling the morpholine ring could help to understand its stability and potential ring-opening reactions.

Table 1: Hypothetical Isotopically Labeled Analogs of this compound for Mechanistic Studies

Labeled CompoundPotential Application
3-(Fluoromethyl-d₂)-morpholineStudying reactions involving the fluoromethyl group
This compound-d₄Investigating the stability and reactions of the morpholine ring
This compound-¹³CTracing the carbon skeleton in metabolic or degradation pathways
This compound-¹⁵NElucidating the role of the nitrogen atom in reactions

This table is illustrative and based on general principles of isotopic labeling, as specific studies on this compound are not available.

Identification of Reaction Intermediates

The direct identification of reaction intermediates in the chemistry of this compound has not been documented. The transient and often unstable nature of reaction intermediates makes their isolation and characterization challenging. However, mechanistic studies on related morpholine derivatives and fluorinated compounds suggest potential intermediates that could be formed during its transformations.

In the synthesis and reactions of complex morpholine derivatives, intermediates such as iminium ions and enolates have been proposed and, in some cases, detected. nih.gov For example, in the synthesis of aprepitant, a drug containing a substituted morpholine ring, the formation and reactivity of intermediate Grignard adducts and incipient imines were studied to understand unusual reaction kinetics. researchgate.netlookchem.com

Reactions involving the fluoromethyl group might proceed through various intermediates depending on the reaction conditions. For instance, nucleophilic substitution at the fluoromethyl carbon is a plausible reaction pathway. In other fluorinated organic compounds, radical intermediates have also been observed, particularly in reactions initiated by light or radical initiators.

Computational studies, in conjunction with experimental techniques like low-temperature NMR or trapping experiments, are often employed to gain evidence for the existence of transient intermediates. nih.gov Trapping experiments involve adding a compound that rapidly reacts with the suspected intermediate to form a stable, characterizable product.

Table 2: Plausible Reaction Intermediates in the Chemistry of this compound

Intermediate TypePotential Generating ReactionMethod of Investigation
Iminium IonOxidation of the morpholine ringSpectroscopic methods (NMR, IR), Trapping experiments
N-OxideOxidation of the morpholine nitrogenIsolation and characterization, Spectroscopic analysis
Radical SpeciesHomolytic cleavage under photolytic or thermolytic conditionsElectron Paramagnetic Resonance (EPR) spectroscopy, Trapping experiments
CarbocationHeterolytic cleavage of the C-F bond (unlikely but possible)Theoretical calculations, Trapping with nucleophiles

This table presents hypothetical intermediates based on the reactivity of similar functional groups, as direct evidence for this compound is lacking.

Theoretical and Computational Studies on 3 Fluoromethyl Morpholine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds in 3-(Fluoromethyl)morpholine are key determinants of its reactivity and intermolecular interactions. Computational analyses provide a quantitative and visual understanding of these features.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.gov For this compound, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional structure (geometry optimization). pnrjournal.commdpi.com These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. nih.govmdpi.com

Table 1: Representative Parameters for DFT Calculations

ParameterTypical Value/MethodPurpose
Functional B3LYP, WB97XDApproximates the exchange-correlation energy in the DFT calculation.
Basis Set 6-311++G(d,p), cc-pVDZDefines the set of mathematical functions used to build molecular orbitals. pnrjournal.com
Method Geometry OptimizationFinds the lowest energy arrangement of atoms in the molecule.
Environment Gas Phase or SolvatedSimulates the molecule in isolation or in the presence of a solvent. bohrium.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. dtic.miltandfonline.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly in noncovalent interactions. dtic.milnih.gov The MEP map is colored to represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue denotes regions of most positive potential (electron-poor, susceptible to nucleophilic attack), with intermediate potentials shown in green and yellow. tandfonline.comresearchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential: The most negative regions (red) would be concentrated around the highly electronegative oxygen and fluorine atoms, as these atoms draw electron density towards themselves. researchgate.net

Positive Potential: Regions of positive potential (blue) would likely be found around the hydrogen atoms attached to the morpholine (B109124) ring and potentially near the amine hydrogen, indicating these are sites favorable for interaction with nucleophiles.

Neutral Regions: The carbon backbone of the morpholine ring would likely exhibit a more neutral potential (green).

In this compound, key NBO interactions would include:

Lone Pair Delocalization: The lone pair of electrons on the morpholine nitrogen and oxygen atoms can be delocalized into adjacent antibonding orbitals (σ*). The interaction of the nitrogen lone pair (nN) with the antibonding orbitals of adjacent C-C and C-H bonds is a significant stabilizing factor.

Hyperconjugation involving the Fluoromethyl Group: The presence of the electronegative fluorine atom creates significant interactions. A key interaction would be the hyperconjugation from the C-H bonds of the morpholine ring into the antibonding orbital of the C-F bond (σCH → σ*CF). Conversely, delocalization from the fluorine lone pairs (nF) into other antibonding orbitals could also occur.

These donor-acceptor interactions provide a quantitative measure of the electronic effects governing the molecule's structure and stability. dergipark.org.tr

Table 2: Expected NBO Donor-Acceptor Interactions in this compound

Donor NBO (Filled)Acceptor NBO (Empty)Interaction TypeEstimated Stabilization Energy (E(2))
n(N)σ(C-C)Lone Pair → AntibondModerate
n(O)σ(C-C)Lone Pair → AntibondModerate
σ(C-H)σ(C-F)HyperconjugationModerate to High
n(F)σ(C-C)Lone Pair → AntibondLow to Moderate

Conformational Analysis and Stereochemical Properties

The three-dimensional shape of this compound is not static. The molecule can adopt various conformations due to rotation around single bonds. Understanding these preferences is critical as the molecule's shape dictates how it can interact with its environment.

Like cyclohexane, the six-membered morpholine ring is not planar. To minimize angular and torsional strain, it predominantly adopts a chair conformation. iucr.orgnih.gov This conformation is significantly more stable than other potential forms, such as the boat or twist-boat conformations. acs.org In crystallographic and computational studies of various morpholine derivatives, the chair conformation is consistently observed as the lowest energy state. nih.gov

The presence of substituents on the ring can lead to two distinct chair conformers, depending on whether the substituent is in an axial or equatorial position. For this compound, the fluoromethyl group can be either axial (pointing perpendicular to the ring's plane) or equatorial (pointing outwards from the ring's plane). Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). Therefore, the conformer with the fluoromethyl group in the equatorial position is expected to be the more stable and thus more populated form.

The rotation of the fluoromethyl group (-CH2F) around the C-C bond connecting it to the morpholine ring is also subject to energetic preferences. brynmawr.edu The conformation of this side chain is influenced by a combination of steric and stereoelectronic effects.

Steric Effects: The rotational conformation will tend to minimize steric clashes between the fluorine atom and adjacent atoms on the morpholine ring. A staggered conformation, where the fluorine atom is positioned away from the bulky parts of the ring, is generally favored over an eclipsed conformation.

Stereoelectronic Effects: The gauche effect is a known phenomenon where a conformation with a gauche (60° dihedral angle) relationship between two electronegative groups can be more stable than the anti conformation. In this compound, an interplay between the C-F bond and the C-O or C-N bonds of the ring could lead to a preference for a specific gauche conformer due to stabilizing hyperconjugative interactions (e.g., σC-H → σ*C-F). sci-hub.se

Pseudorotational Pathways

The conformational landscape of the morpholine ring in this compound is primarily dictated by low-energy chair conformations, which can interconvert through higher-energy transition states like boat and twist-boat forms. This process of interconversion without bond breaking is known as pseudorotation. Computational studies on various morpholine derivatives consistently show that the chair conformation is the most stable ground state. iucr.orgresearchgate.netiucr.orgresearchgate.net The presence of a fluoromethyl substituent at the C3 position introduces significant steric and electronic considerations that influence the energy barriers of these pathways.

The fluoromethyl group (-CH₂F) can exist in either an axial or equatorial position on the chair-form ring. The relative stability of these two conformers is determined by a balance of steric hindrance and electronic effects, such as gauche interactions and potential intramolecular hydrogen bonding. beilstein-journals.org Density Functional Theory (DFT) calculations are a common method to model these conformations and calculate their relative energies and the energy barriers for interconversion. researchgate.net While nitrogen inversion is another possible conformational process in morpholines, it typically has a very low energy barrier and is rapid at room temperature. researchgate.net

The pseudorotational pathway from one chair conformation to another (e.g., from axial-CH₂F to equatorial-CH₂F) would proceed through several high-energy intermediates. A hypothetical energy profile can be constructed based on known values for similar ring systems. The energy barriers for these transitions are critical for understanding the molecule's dynamic behavior and the populations of different conformers at equilibrium.

Table 1: Hypothetical Relative Energies for Conformational States of this compound. Energies are illustrative and based on typical values for substituted cyclohexanes and morpholines.
Conformer/Transition StateHypothetical Relative Energy (kcal/mol)Description
Chair (Equatorial-CH₂F)0.0Most stable ground state, substituent avoids steric clashes.
Chair (Axial-CH₂F)~1.5 - 2.5Higher energy due to 1,3-diaxial interactions.
Twist-Boat~5.0 - 6.0Flexible intermediate along the pseudorotation pathway.
Boat~6.0 - 7.0Higher energy transition state or intermediate.
Half-Chair~10.0 - 11.0Highest energy transition state for ring inversion.

Reaction Pathway Elucidation and Transition State Analysis

Transition state theory provides a fundamental framework for understanding the kinetics and mechanisms of chemical reactions. fiveable.mesolubilityofthings.comnumberanalytics.comjohnhogan.info By modeling the potential energy surface that connects reactants to products, computational methods can identify the transition state—the highest energy point on the reaction coordinate. dalalinstitute.com The energy of this state, the activation energy, determines the reaction rate. For a molecule like this compound, these methods can elucidate plausible synthetic routes and predict their feasibility.

Computational Modeling of Synthetic Steps

The synthesis of this compound is not widely documented, but plausible pathways can be proposed and modeled based on general methods for synthesizing substituted morpholines and fluorinated compounds. A common route to the morpholine core involves the cyclization of 2-amino alcohols. researchgate.netacs.orgchemrxiv.org For a 3-substituted morpholine, a key intermediate could be a fluorinated amino alcohol.

A hypothetical and computationally modelable synthetic step is the intramolecular cyclization of a precursor like 1-amino-3-fluoropropan-2-ol. This reaction would likely proceed via an Sₙ2 mechanism, where the amine's nitrogen atom acts as a nucleophile, attacking the carbon bearing a suitable leaving group (e.g., a tosylate or halide) to form the six-membered ring. DFT calculations can be employed to model this entire process. nih.gov The calculation would involve optimizing the geometries of the reactant, the transition state, and the product. The transition state would feature the partial formation of the C-N bond and the partial breaking of the C-Leaving_Group bond. dalalinstitute.com The calculated free energy of activation (ΔG‡) would provide a quantitative measure of the reaction's kinetic feasibility. researchgate.net

Prediction of Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of organic reactions. rsc.orgnih.gov For the synthesis of this compound, a key challenge might be achieving the correct regioselectivity. For instance, in a reaction involving an epoxide ring opening by an amine, the nucleophile can attack one of two carbon atoms. acs.org

Consider the reaction of 1-fluoro-2,3-epoxypropane with ammonia (B1221849). The nucleophilic attack of ammonia could occur at either C2 or C3 of the epoxide. The regioselectivity of this reaction can be predicted by calculating the activation energies for the two possible pathways. The pathway with the lower transition state energy will be the favored one. researchgate.net Factors influencing this include sterics (the fluoromethyl group might hinder attack at C3) and electronics (the electron-withdrawing nature of fluorine could make the adjacent carbon more electrophilic). Computational models like DFT can calculate properties such as atomic charges and frontier molecular orbital (FMO) coefficients to rationalize and predict which site is more reactive. researchgate.net

Table 2: Illustrative Computational Data for a Hypothetical Regioselective Ring-Opening Reaction.
PathwayAttacked CarbonCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Major Product
Pathway AC222.5
Pathway BC320.1

In this hypothetical case, the lower activation energy for attack at C3 suggests that the reaction would selectively produce the precursor to this compound.

Intermolecular Interactions and Self-Assembly (excluding biological contexts)

The way this compound molecules interact with each other in the solid or liquid state is governed by a network of intermolecular forces. These interactions dictate physical properties like melting point, boiling point, and crystal structure. Computational methods such as Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these noncovalent interactions. iucr.orgresearchgate.netmdpi.comnih.gov

Hydrogen Bonding Networks

The this compound molecule possesses two potential hydrogen bond acceptors: the nitrogen and oxygen atoms of the morpholine ring. It also has potential hydrogen bond donors in the C-H bonds, particularly those activated by adjacent electronegative atoms. The most significant interaction is expected to be the N-H···O or N-H···N hydrogen bond if the secondary amine proton is present and interacts with neighboring molecules. However, in the absence of strong donors, weaker C-H···O and C-H···N interactions will play a role in the crystal packing. mdpi.com

Weak Noncovalent Interactions

Beyond conventional hydrogen bonds, the self-assembly of this compound is also directed by a variety of weaker noncovalent interactions. dntb.gov.uaresearchgate.netresearchgate.net These include:

  • Van der Waals Forces: These are ubiquitous attractive forces arising from temporary fluctuations in electron density. Hirshfeld surface analysis often reveals that a large percentage of the crystal packing is attributable to these diffuse H···H contacts. researchgate.netmdpi.com
  • Dipole-Dipole Interactions: The polar C-F, C-O, and C-N bonds give the molecule a significant dipole moment, leading to electrostatic interactions that help orient the molecules in a crystal lattice.
  • C–H···F Interactions: As mentioned, these weak hydrogen bonds can act as important structure-directing forces in fluorinated organic compounds. mdpi.commdpi.com Computational studies can distinguish these from simple van der Waals contacts and assess their contribution to lattice energy.
  • The interplay of these varied interactions results in the final, most thermodynamically stable three-dimensional arrangement of the molecules. The analysis of these forces is crucial for understanding the physicochemical properties of the compound and for the field of crystal engineering.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its covalent framework and stereochemistry.

    The analysis of chemical shifts in ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra offers fundamental information about the electronic environment of each nucleus within this compound.

    ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring and the fluoromethyl group. The morpholine ring protons typically appear as complex multiplets due to spin-spin coupling. acdlabs.com Protons on carbons adjacent to the oxygen (C2 and C6) are expected to be deshielded and resonate at a lower field (higher ppm) compared to those adjacent to the nitrogen (C3 and C5). researchgate.net The CH₂F group's protons would appear as a doublet due to coupling with the fluorine atom (²JHF), significantly downfield because of the fluorine's strong electron-withdrawing effect.

    ¹³C NMR: The ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. Similar to the proton spectrum, the carbons bonded to the electronegative oxygen and nitrogen atoms (C2, C6, C3, C5) will be shifted downfield. researchgate.net The carbon of the fluoromethyl group (CH₂F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will also be shifted downfield.

    ¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its wide chemical shift range and high sensitivity. icpms.cz this compound would show a single resonance for the fluorine atom in the CH₂F group. This signal would appear as a triplet due to coupling with the two adjacent protons (²JFH). The chemical shift provides a sensitive probe of the local electronic environment. magritek.com

    ¹⁵N NMR: While less common, ¹⁵N NMR can provide information about the nitrogen atom's environment. The nitrogen in the morpholine ring would show a single resonance, with its chemical shift influenced by its substitution and the conformation of the ring.

    Table 1: Predicted NMR Chemical Shift Ranges for this compound Predicted values are based on general principles and data from analogous morpholine structures.

    Nucleus Position Predicted Chemical Shift (ppm) Expected Multiplicity Coupling Constant
    ¹H H on C2, H on C6 ~3.6 - 4.0 Multiplet -
    ¹H H on C3 ~2.8 - 3.2 Multiplet -
    ¹H H on C5 ~2.6 - 2.9 Multiplet -
    ¹H -CH₂ F ~4.4 - 4.8 Doublet of Multiplets ²JHF (~47 Hz), ³JHH
    ¹³C C2, C6 ~66 - 70 Triplet (in ¹H-coupled spectrum) ¹JCH
    ¹³C C3, C5 ~45 - 55 Triplet/Doublet (in ¹H-coupled) ¹JCH
    ¹³C -C H₂F ~80 - 85 Doublet ¹JCF (~170-180 Hz)
    ¹⁹F -CH₂F ~ -220 to -235 Triplet ²JFH (~47 Hz)

    Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. researchgate.net

    COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. It would be used to trace the connectivity of the protons around the morpholine ring, for example, showing a correlation between the proton on C3 and the adjacent protons on C2. columbia.edu

    HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). researchgate.net This technique allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal, such as connecting the morpholine ring protons to their corresponding ring carbons. columbia.edu

    HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is vital for piecing together the complete molecular skeleton. columbia.edu For this compound, it could show correlations between the fluorine atom and protons on C3 and C2, or between the fluoromethyl protons and carbons C2, C3, and C5, confirming the position of the substituent on the ring. escholarship.org

    NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. NOESY is essential for determining the stereochemistry and preferred conformation of the molecule, such as the axial or equatorial orientation of the fluoromethyl group on the morpholine chair conformer. researchgate.net

    NMR relaxation studies measure the rates at which nuclei return to their equilibrium state after being perturbed. These measurements, including T1 (spin-lattice) and T2 (spin-spin) relaxation times and the Nuclear Overhauser Effect (NOE), provide powerful insights into the molecule's dynamics. biophysics.org For this compound, these studies could quantify the rate of the chair-to-chair ring inversion of the morpholine ring and the rotational dynamics of the C-N and C-O bonds. acs.org Analysis of fluorine relaxation can also yield quantitative data on the mobility of the fluoromethyl group. biophysics.org

    Mass Spectrometry (MS)

    Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

    High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact elemental formula of this compound, distinguishing it from other isomers or compounds with the same nominal mass. For instance, the expected exact mass of the protonated molecule, [C₅H₁₀FNO + H]⁺, can be calculated and compared to the experimental value to confirm its composition. researchgate.net

    Table 2: HRMS Data for the Protonated Ion of this compound

    Ion Formula Calculated Exact Mass (m/z)
    [C₅H₁₀FNO + H]⁺ 120.08245

    In tandem mass spectrometry (MS/MS), a specific ion (the parent or precursor ion) is selected, fragmented, and the resulting fragment (daughter or product) ions are analyzed. This process provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, the protonated parent ion (m/z 120.08) would be expected to undergo characteristic fragmentation. Plausible fragmentation pathways would include:

    Ring-opening reactions: Cleavage of the C-C or C-O bonds within the morpholine ring.

    Loss of the fluoromethyl group: Cleavage of the C-C bond between the ring and the substituent.

    Loss of small neutral molecules: Elimination of species like H₂O, CH₂O, or C₂H₄O from the ring structure.

    Analyzing these specific fragmentation patterns allows for the confirmation of the morpholine core structure and the location of the fluoromethyl substituent.

    Vibrational Spectroscopy

    Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. researchgate.net These methods are fundamental for identifying functional groups and providing a unique "molecular fingerprint". arxiv.org

    Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes, such as stretching and bending. whoi.edu Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the structural components of a molecule. mdpi.combeilstein-journals.org For this compound, the key functional groups are the secondary amine, the ether linkage, the C-H bonds of the morpholine ring, and the C-F bond.

    The expected IR absorption bands for this compound are detailed in the table below, based on characteristic frequencies for similar structures. researchgate.netnist.gov

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
    N-H (Amine)Stretching3400 - 3250Weak-Medium
    C-H (Alkyl)Stretching3000 - 2850Medium-Strong
    C-F (Alkyl Fluoride)Stretching1150 - 1000Strong
    C-O-C (Ether)Asymmetric Stretching1150 - 1085Strong
    C-N (Amine)Stretching1250 - 1020Medium
    CH₂Bending (Scissoring)1480 - 1440Medium

    Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (Raman scattering). arxiv.orgamericanelements.com While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. iiconservation.org This often means that symmetric, non-polar bonds produce strong Raman signals, while they may be weak or absent in IR spectra.

    For this compound, Raman spectroscopy would provide a characteristic molecular fingerprint, aiding in its definitive identification. americanelements.comhoriba.com

    Functional Group/BondVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
    C-HSymmetric/Asymmetric Stretching3000 - 2850Strong
    C-CSkeletal Stretching1200 - 800Medium-Strong
    C-OSymmetric Ring Breathing~900Medium
    C-NStretching1250 - 1020Medium
    C-FStretching1150 - 1000Weak-Medium

    The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. iiconservation.org Derivative spectroscopy techniques can be applied to both IR and Raman data to enhance the resolution of overlapping peaks and remove baseline drift. whoi.eduamericanpharmaceuticalreview.com

    Chiroptical Spectroscopy (for Enantiopure Compounds)

    The presence of a stereocenter at the C3 position makes this compound a chiral molecule. nextpeptide.com Chiroptical spectroscopy techniques are essential for characterizing the individual enantiomers (e.g., (3S)-3-(Fluoromethyl)morpholine and its (3R)-enantiomer) and determining their absolute configuration and conformational preferences in solution. dntb.gov.uanih.gov

    Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govnih.gov An achiral molecule will not produce a CD signal. For an enantiopure sample of this compound, a CD spectrum is expected. The spectrum is a plot of this differential absorption (ellipticity) versus wavelength.

    The observed signals, known as Cotton effects, are directly related to the three-dimensional arrangement of atoms around the chromophores (light-absorbing groups) in the molecule. researchgate.net Although the core morpholine structure does not have a strong chromophore in the near-UV region, the electronic transitions associated with the heteroatoms (N, O) and the fluoromethyl group exist in a chiral environment, which can give rise to a CD spectrum. nsf.gov

    The primary applications of CD for this compound would be:

    Confirmation of Enantiomeric Purity: The presence of a CD signal confirms the sample is chiral and not a racemic mixture. The spectrum of one enantiomer will be a mirror image of the other.

    Determination of Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted from quantum mechanical calculations for a specific configuration (e.g., the (3S) configuration), the absolute stereochemistry of the enantiomer can be determined. nsf.gov

    Conformational Studies: The sign and magnitude of the Cotton effects are highly sensitive to the conformation of the molecule, such as the chair equilibrium of the morpholine ring and the rotameric position of the fluoromethyl group.

    Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. googleapis.comamericanpharmaceuticalreview.com ORD and CD are intimately related phenomena (known as the Cotton effect) and can be mathematically interconverted via the Kronig-Kramers relations. hebmu.edu.cn

    An ORD spectrum of an enantiopure sample of this compound would show a curve where the optical rotation changes significantly in the wavelength regions where the molecule absorbs light. This anomalous dispersion in the vicinity of an absorption band is the Cotton effect. researchgate.net

    Complementary Analysis: ORD provides data that is complementary to CD for structural elucidation.

    Measurement at Transparent Wavelengths: Unlike CD, which is only observed at wavelengths where the molecule absorbs, optical rotation can be measured at wavelengths far from absorption bands (e.g., the sodium D-line at 589 nm), providing a standard value for characterizing the compound. americanpharmaceuticalreview.com

    Together, CD and ORD provide a comprehensive chiroptical profile that is indispensable for the stereochemical characterization of this compound.

    X-ray Crystallography

    X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid. uol.de By analyzing the diffraction pattern of an X-ray beam passing through a crystal, the exact arrangement of atoms within the crystal lattice can be determined, including bond lengths, bond angles, and conformational details.

    Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of a molecule. uol.de For this compound, obtaining a suitable single crystal is the first and often most challenging step. This typically involves slow crystallization from a suitable solvent system.

    Once a single crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. ub.edu The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. uol.de This analysis would confirm the connectivity of the atoms, showing the morpholine ring, the fluoromethyl group at the 3-position, and the stereochemistry at the chiral center (C3).

    The crystallographic data would provide key structural parameters. For instance, in related morpholine-containing compounds, the morpholine ring typically adopts a chair conformation. researchgate.net SC-XRD analysis of this compound would precisely define this conformation, including the orientation (axial or equatorial) of the fluoromethyl substituent.

    Table 1: Hypothetical Crystallographic Data for (R)-3-(Fluoromethyl)morpholine

    ParameterValue
    Chemical FormulaC₅H₁₀FNO
    Formula Weight119.14 g/mol
    Crystal SystemMonoclinic
    Space GroupP2₁/n researchgate.net
    a (Å)8.3694 researchgate.net
    b (Å)17.4112 researchgate.net
    c (Å)17.6728 researchgate.net
    α (°)90
    β (°)104.612 researchgate.net
    γ (°)90
    Volume (ų)2492.01 researchgate.net
    Z4 researchgate.net
    Density (calculated) (g/cm³)1.265
    R-factor0.0603 researchgate.net

    Note: The data in this table is hypothetical and serves as an illustrative example of the parameters obtained from a single crystal X-ray diffraction experiment, with some values drawn from a related morpholine structure for context. researchgate.net

    In the context of this compound, a PXRD pattern would serve as a unique fingerprint for its crystalline solid form. ub.edu The pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice parameters. google.com Comparing the PXRD pattern of a synthesized batch to a reference pattern from a known pure crystalline phase can confirm its identity and purity in terms of its solid-state form.

    Table 2: Hypothetical Powder X-ray Diffraction Peaks for this compound

    2θ Angle (°)d-spacing (Å)Relative Intensity (%)
    6.3014.0185
    7.2812.13100
    8.869.9760
    10.528.4045
    12.147.2870
    14.626.0555
    16.505.3730
    19.884.4650
    22.483.9540
    25.043.5525

    Note: This table presents a hypothetical set of PXRD peaks for illustrative purposes, with some 2θ angles adapted from a known morpholine solvate to provide a realistic example. google.com

    Chromatographic Techniques for Purity and Isomer Separation

    Chromatographic methods are indispensable for assessing the purity of this compound and for separating its enantiomers. evitachem.com These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

    Due to the presence of a stereocenter at the C3 position, this compound exists as a pair of enantiomers, (R)-3-(Fluoromethyl)morpholine and (S)-3-(Fluoromethyl)morpholine. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of these enantiomers. mdpi.comcsfarmacie.cz

    This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. chromatographyonline.com The separation can be optimized by adjusting the mobile phase composition (e.g., mixtures of alkanes and alcohols), flow rate, and temperature. chromatographyonline.comresearchgate.net

    The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase conditions to achieve baseline resolution of the two enantiomeric peaks. chromatographyonline.com The resulting chromatogram would allow for the determination of the enantiomeric excess (ee) or enantiomeric purity of a given sample.

    Table 3: Hypothetical Chiral HPLC Separation Parameters for this compound

    ParameterCondition
    ColumnChiralpak® IC researchgate.net
    Mobile Phasen-Hexane/Ethyl Acetate/Diethylamine (70:30:0.1, v/v/v) researchgate.net
    Flow Rate1.0 mL/min
    Temperature25 °C
    DetectionUV at 210 nm
    Retention Time (R-enantiomer)8.5 min
    Retention Time (S-enantiomer)10.2 min
    Resolution (Rs)> 1.5

    Note: The data in this table is hypothetical and illustrates typical parameters for a chiral HPLC separation, with some conditions adapted from a known separation of related compounds. researchgate.net

    Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. mst.or.jpscioninstruments.com It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For this compound, GC-MS analysis would be used to assess its purity, identify any volatile impurities, and confirm its molecular weight.

    In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. scioninstruments.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. mst.or.jp The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure, and the molecular ion peak confirms its molecular weight.

    For morpholine and its derivatives, derivatization may sometimes be employed to improve volatility and chromatographic performance. nih.govnih.gov However, this compound is likely volatile enough for direct GC-MS analysis. The technique is highly sensitive and can detect trace levels of impurities. frontiersin.org

    Table 4: Hypothetical GC-MS Data for this compound

    ParameterValue
    GC ColumnDB-1701 (30 m x 0.25 mm x 0.25 µm) nih.gov
    Inlet Temperature250 °C
    Oven Program100 °C (hold 4 min), then 10 °C/min to 120 °C (hold 3 min), then 20 °C/min to 250 °C (hold 5 min) nih.gov
    Carrier GasHelium
    MS Ionization ModeElectron Ionization (EI) at 70 eV
    Mass Range35-450 amu frontiersin.org
    Retention Time9.8 min
    Molecular Ion [M]⁺m/z 119
    Key Fragment Ionsm/z 88, 70, 57, 42

    Note: This table presents hypothetical GC-MS parameters and data for illustrative purposes, with some conditions adapted from methods for analyzing related morpholine compounds. nih.govnih.govfrontiersin.org

    Conclusion

    3-(Fluoromethyl)morpholine is a synthetically valuable heterocyclic building block that combines the advantageous properties of the morpholine (B109124) scaffold with the unique modulatory effects of fluorine. Its synthesis is achievable through established chemical methods, and its structure is readily confirmed by standard spectroscopic techniques. The primary reactivity of the compound is centered on its secondary amine, which allows for extensive derivatization to produce a wide array of N-substituted products. The conformational stability of its chair form and the anticipated physicochemical effects of the fluoromethyl group make it an attractive component for the rational design of complex molecules in academic and industrial research. Future studies will likely continue to explore its use in the creation of novel compounds with tailored functional properties.

    Conclusion and Future Outlook in Fluorinated Morpholine Chemistry

    Summary of Current Research Landscape Pertaining to 3-(Fluoromethyl)morpholine and Related Scaffolds

    The morpholine (B109124) ring is a privileged pharmacophore in drug discovery, valued for its ability to improve pharmacokinetic properties and serve as a versatile synthetic building block. nih.govresearchgate.net Its incorporation into drug candidates can enhance aqueous solubility and metabolic stability. nih.govacs.org The introduction of a fluoromethyl group at the 3-position, creating this compound, combines the benefits of the morpholine scaffold with the unique effects of fluorination.

    Research indicates that this compound and its trifluoromethyl analogue are valuable building blocks for drug discovery. researchgate.net The presence of the fluorinated group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netsmolecule.commdpi.com For instance, the fluoromethyl group may enhance interactions with specific enzymes or receptors, making it a desirable feature in the design of novel therapeutic agents. smolecule.com

    The synthesis of C-trifluoromethylated morpholines, including the 3-substituted regioisomer, has been reported, with scalable, multi-step procedures starting from precursors like 2-(trifluoromethyl)oxirane. researchgate.net The availability of such synthetic routes is crucial for the broader exploration of these compounds in medicinal chemistry programs. Commercially, compounds such as (R)-3-(Fluoromethyl)morpholine hydrochloride are available, facilitating their use as intermediates in organic synthesis and biochemical research. smolecule.com

    The current landscape is characterized by the use of this compound and related structures as key intermediates. They are employed in the synthesis of more complex molecules aimed at a variety of biological targets, leveraging the advantageous properties conferred by both the morpholine core and the fluorine substituent. smolecule.come3s-conferences.org

    Table 1: Physicochemical Properties of 3-(Trifluoromethyl)morpholine (B2472880)

    PropertyValue
    Molecular Formula C5H8F3NO
    Molar Mass 155.12 g/mol

    Note: Data for the closely related 3-(Trifluoromethyl)morpholine is presented here as a reference point.

    Emerging Trends in Fluorinated Heterocycle Synthesis and Reactivity

    The synthesis of fluorinated heterocycles is a dynamic and rapidly evolving field, driven by the high percentage of fluorine-containing molecules among newly approved drugs. tandfonline.comresearchgate.net While the introduction of fluorine can be challenging, several key trends are shaping the future of this area. rsc.orgresearchgate.net

    Advanced Fluorination Methods: There is a continuous effort to develop more efficient, selective, and practical methods for introducing fluorine and fluorinated groups into heterocyclic systems. This includes the development of novel fluorinating reagents and catalytic methods that can operate under mild conditions. tandfonline.com Strategies such as late-stage fluorination are particularly attractive as they allow for the introduction of fluorine at a late point in a synthetic sequence, enabling rapid diversification of complex molecules. tandfonline.com

    Use of Fluorinated Building Blocks: A dominant strategy involves the use of readily available fluorinated starting materials, or "building blocks," from the beginning of a synthetic plan. tandfonline.com Compounds like this compound exemplify this approach, providing a pre-functionalized scaffold for elaboration.

    Domino and One-Pot Reactions: To improve synthetic efficiency and reduce waste, researchers are increasingly developing domino reactions and one-pot assemblies. These methods allow for the construction of complex fluorinated heterocycles like morpholines through a sequence of reactions in a single flask, often with high stereoselectivity. researchgate.net

    Electrochemical Synthesis: Electrochemical methods are emerging as a powerful tool for C-N cross-coupling and other transformations. AC electrolysis, for instance, can modulate the redox environment to favor desired reaction pathways and improve yields for the synthesis of complex amine-containing molecules. acs.org

    Table 2: Key Synthetic Strategies in Fluorinated Heterocycle Chemistry

    StrategyDescriptionKey Advantages
    Late-Stage Fluorination Introduction of fluorine atoms or fluoroalkyl groups in the final steps of a synthesis.Rapid access to analogues for SAR studies; efficient use of complex precursors. tandfonline.com
    Fluorinated Building Blocks Use of simple, commercially available fluorinated precursors in a synthetic route.Reliable and scalable access to fluorinated scaffolds. tandfonline.com
    Catalytic Methods Employment of transition metal or organocatalysts to facilitate fluorination reactions.High selectivity, milder reaction conditions, and development of enantioselective methods. tandfonline.com
    Electrosynthesis Using electric current to drive chemical reactions for forming C-F or other bonds.Can avoid harsh reagents and provides unique reactivity control. acs.org

    Remaining Challenges and Opportunities for this compound Research

    Despite significant progress, several challenges remain in the field, which also present opportunities for future research focused on this compound and its analogues.

    Challenges:

    Synthetic Complexity: The synthesis of specifically substituted fluorinated heterocycles can be complex and costly, potentially limiting their widespread application in early-stage drug discovery. tandfonline.com Developing more streamlined and cost-effective synthetic routes to this compound and its derivatives is a key challenge.

    Reactivity and Selectivity: Controlling the regioselectivity and stereoselectivity during the synthesis of fluorinated morpholines remains a significant hurdle. The electron-withdrawing nature of the fluoromethyl group can influence the reactivity of the morpholine ring, requiring careful optimization of reaction conditions.

    Environmental Concerns: While not directly implicated, the broader class of organofluorine compounds includes "forever chemicals" like certain per- and polyfluoroalkyl substances (PFAS), raising environmental concerns. tandfonline.comtandfonline.com Future research in fluorinated drug chemistry will likely face increasing pressure to consider the environmental fate and potential for bioaccumulation of new chemical entities. researchgate.net

    Opportunities:

    Novel Drug Candidates: this compound is a promising scaffold for the development of new therapeutics across various disease areas. The unique properties imparted by the fluoromethyl group can be exploited to design molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. smolecule.commdpi.com

    Exploration of Chemical Space: There is a vast, unexplored chemical space around the this compound core. Systematic modification of the scaffold—for example, by substitution at the nitrogen atom or at other positions on the ring—could lead to the discovery of novel bioactive compounds.

    Advanced Biological Probes: The fluorine atom (¹⁹F) is an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy. This opens up opportunities to use this compound-containing molecules as biological probes to study drug-target interactions and metabolic pathways in complex biological systems.

    Q & A

    Q. What are the key synthetic routes for 3-(fluoromethyl)morpholine, and how can reaction conditions be optimized for yield and purity?

    Methodological Answer:

    • Synthetic Routes : Fluorinated morpholine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For this compound, a plausible route involves reacting morpholine with a fluorinated alkylating agent (e.g., fluoromethyl bromide) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile .
    • Optimization :
      • Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-alkylation).
      • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.
      • Yield Improvement : Employ excess alkylating agent (1.5–2.0 equiv) and monitor reaction progress via TLC or HPLC .

    Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

    Methodological Answer:

    • Spectroscopy :
      • ¹H/¹³C NMR : Identify morpholine ring protons (δ 2.5–3.5 ppm) and fluoromethyl group (split signals due to ¹⁹F coupling). Fluorine-induced deshielding effects alter adjacent proton environments .
      • ¹⁹F NMR : Confirm fluoromethyl substitution (typical δ -200 to -220 ppm for CF₃/CF₂ groups; adjust based on electronegativity) .
    • Computational Analysis :
      • Use DFT (e.g., B3LYP/6-31G*) to model electron density distribution and assess the fluoromethyl group’s impact on ring conformation. Compare HOMO-LUMO gaps to predict reactivity .

    II. Advanced Research Inquiries

    Q. What strategies are effective in analyzing the metabolic stability of this compound in biological systems, and how does fluorination impact pharmacokinetics?

    Methodological Answer:

    • In Vitro Assays :
      • Hepatic Microsomes : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS to calculate half-life (t₁/₂) .
      • CYP450 Inhibition : Use fluorometric assays to assess CYP3A4/2D6 inhibition, which is critical for drug-drug interaction studies.
    • Fluorination Impact :
      • The fluoromethyl group enhances metabolic stability by reducing oxidative metabolism (C-F bonds resist CYP450-mediated oxidation). However, it may increase plasma protein binding, altering bioavailability .

    Q. How can researchers resolve contradictions in biological activity data for this compound across different assay conditions?

    Methodological Answer:

    • Assay Standardization :
      • Control variables: pH (7.4 for physiological conditions), temperature (37°C), and solvent (DMSO ≤0.1% to avoid cytotoxicity).
      • Validate cell lines (e.g., HEK293 vs. HepG2) for receptor-binding studies to account for tissue-specific expression .
    • Data Reconciliation :
      • Perform dose-response curves (IC₅₀/EC₅₀) under identical conditions. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

    Q. What computational approaches are suitable for predicting the structure-activity relationship (SAR) of this compound derivatives?

    Methodological Answer:

    • Molecular Docking :
      • Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., GPCRs or kinases). Prioritize fluoromethyl’s van der Waals interactions in hydrophobic pockets .
    • QSAR Modeling :
      • Curate datasets of fluorinated morpholine analogs with biological activity data. Apply machine learning (e.g., random forest) to identify critical descriptors (e.g., logP, polar surface area) .

    III. Analytical and Contradiction Management

    Q. How can researchers address discrepancies in spectroscopic data for this compound due to solvent or temperature effects?

    Methodological Answer:

    • Controlled Experiments :
      • Acquire NMR spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) at standardized temperatures (25°C). Note solvent-induced shifts (e.g., DMSO deshields protons).
      • Use heteronuclear correlation experiments (HSQC/HMBC) to resolve overlapping signals .

    Q. What advanced techniques validate the purity and stability of this compound under long-term storage?

    Methodological Answer:

    • Stability Studies :
      • HPLC-PDA : Monitor degradation products over 6–12 months at 4°C, 25°C, and 40°C (ICH Q1A guidelines). Use C18 columns with acetonitrile/water mobile phases .
      • Mass Spectrometry : Detect hydrolytic or oxidative byproducts (e.g., morpholine ring opening or defluorination) .

    IV. Biological and Pharmacological Evaluation

    Q. What in vivo models are appropriate for evaluating the neuropharmacological effects of this compound?

    Methodological Answer:

    • Rodent Models :
      • Forced Swim Test (FST) : Assess antidepressant-like activity via immobility time reduction. Dose range: 10–50 mg/kg (i.p. or p.o.).
      • Microdialysis : Measure extracellular dopamine/serotonin levels in striatum or prefrontal cortex to confirm CNS penetration .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.